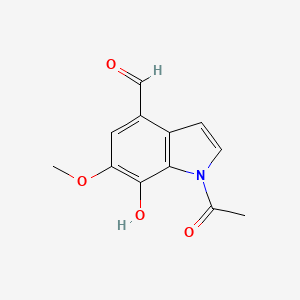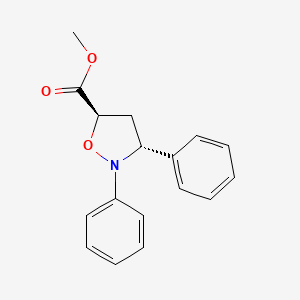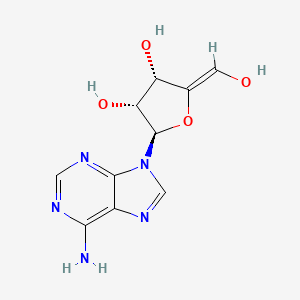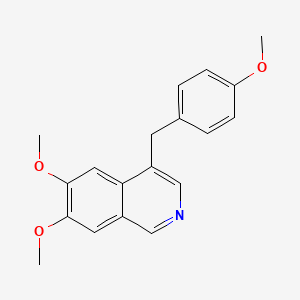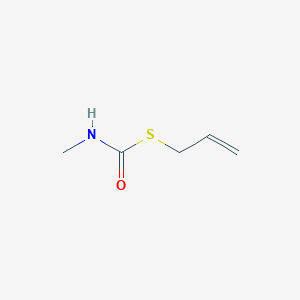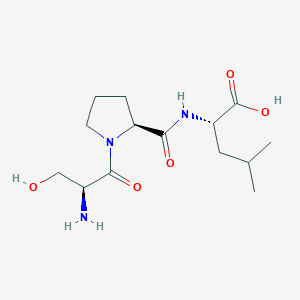
L-Leucine, L-seryl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-seryl-L-prolyl- is a compound composed of the amino acids leucine, serine, and proline. This compound is a peptide, which means it is formed by the linkage of amino acids through peptide bonds. Peptides like L-Leucine, L-seryl-L-prolyl- play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-seryl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Leucine, L-seryl-L-prolyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-seryl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide.
Aplicaciones Científicas De Investigación
L-Leucine, L-seryl-L-prolyl- has numerous applications in scientific research:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including wound healing and muscle repair.
Industry: Utilized in the production of peptide-based drugs and as a research tool in biotechnology.
Comparación Con Compuestos Similares
Similar Compounds
L-Prolyl-L-leucine: Another peptide with similar amino acid composition but different sequence.
L-Leucyl-L-prolyl-L-seryl-L-arginine: A longer peptide with additional amino acids.
Uniqueness
L-Leucine, L-seryl-L-prolyl- is unique due to its specific sequence and the resulting biological activity. Its combination of leucine, serine, and proline imparts distinct structural and functional properties, making it valuable for various applications in research and industry.
Propiedades
| 502169-20-2 | |
Fórmula molecular |
C14H25N3O5 |
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H25N3O5/c1-8(2)6-10(14(21)22)16-12(19)11-4-3-5-17(11)13(20)9(15)7-18/h8-11,18H,3-7,15H2,1-2H3,(H,16,19)(H,21,22)/t9-,10-,11-/m0/s1 |
Clave InChI |
FKYWFUYPVKLJLP-DCAQKATOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



